molecular formula C17H23FN2O3 B2916441 2-(4-fluorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2320224-37-9

2-(4-fluorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2916441
CAS No.: 2320224-37-9
M. Wt: 322.38
InChI Key: DLAQQZXSBOIRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one ( 2320224-37-9) is a synthetic chemical compound with a molecular formula of C17H23FN2O3 and a molecular weight of 322.37 g/mol . This specialist reagent is offered in high-purity forms for research applications and is strictly for laboratory use. Compounds featuring the 1,4-diazepane scaffold are of significant interest in medicinal chemistry and neuroscience research, particularly for investigating the GABAergic system . The structure incorporates a 4-fluorophenoxy group and a tetrahydrofuran (oxolane) moiety, which can influence the molecule's physicochemical properties, including its topological polar surface area (42 Ų) and lipophilicity (XLogP3: 1.7), factors that are critical for bioavailability and blood-brain barrier penetration . The primary research applications for this compound include its use as a key intermediate in organic synthesis and drug discovery projects. It serves as a valuable building block for developing novel bioactive molecules, with potential relevance to central nervous system (CNS) targets . Researchers utilize such compounds to explore structure-activity relationships (SAR), particularly around the 1,4-diazepane core, which is known to confer affinity for various neurological receptors . Its mechanism of action in research settings is often explored in the context of GABA-A receptor modulation, a common target for anxiolytic and sedative-hypnotic agents, though its specific pharmacological profile requires further empirical investigation . This product is available for purchase in various quantities to support ongoing research endeavors . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAQQZXSBOIRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COC2=CC=C(C=C2)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Diazepane and Heterocyclic Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Reference
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one C₁₃H₁₈FN₃O 251.30 2-Amino-4-fluorophenyl Potential CNS activity
1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one C₁₅H₂₂N₂OS₂ 310.50 Thiolan (tetrahydrothiophene), thiophene Enhanced sulfur-mediated interactions
2-(2-Chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone C₁₇H₂₁ClN₄O₃S 396.90 Chlorophenyl, sulfonyl-imidazole Possible kinase inhibition

Key Observations :

  • Substituent Effects: Replacement of the oxolane group with thiolan () introduces sulfur atoms, which may alter redox properties or metal-binding capabilities . The 2-amino-4-fluorophenyl group () could enhance hydrogen bonding, relevant for receptor targeting .
Fluorophenyl-Containing Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Synthetic Route Reference
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one C₁₂H₁₃FO₂ 208.23 Oxolane, fluorophenyl Claisen-Schmidt condensation
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₈H₂₀F₂N₃O₃S₂ 560.61 Triazole, difluorophenyl Nucleophilic substitution

Key Observations :

  • Simpler Fluorophenyl Derivatives : The compound in lacks the diazepane ring but retains the fluorophenyl-oxolane motif, highlighting the role of these groups in modulating electronic properties and metabolic stability .
  • Triazole-Based Analogues : demonstrates that fluorophenyl groups paired with triazole rings (e.g., C₂₈H₂₀F₂N₃O₃S₂) are synthetically accessible via α-halogenated ketone reactions, though their larger size may limit bioavailability compared to diazepane derivatives .

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